molecular formula C15H9Cl2F3N2O B11523688 3,4-Dichloro-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide

3,4-Dichloro-N'-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide

Cat. No.: B11523688
M. Wt: 361.1 g/mol
InChI Key: QEMCJTCJKKWXSS-ODCIPOBUSA-N
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Description

3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of dichloro and trifluoromethyl groups, which contribute to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide typically involves the condensation reaction between 3,4-dichlorobenzohydrazide and 2-(trifluoromethyl)benzaldehyde. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The dichloro groups can undergo nucleophilic substitution reactions, resulting in the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxides, amine derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound’s dichloro and trifluoromethyl groups contribute to its reactivity, allowing it to form stable complexes with various biomolecules. These interactions can modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dichloro-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]aniline
  • 2,4-Dichloro-N’-[(E)-[4-(3-fluoropropoxy)phenyl]methylidene]benzohydrazide
  • N’-[(E)-(1-Chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide

Uniqueness

3,4-Dichloro-N’-[(E)-[2-(trifluoromethyl)phenyl]methylidene]benzohydrazide is unique due to the presence of both dichloro and trifluoromethyl groups, which enhance its reactivity and stability. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H9Cl2F3N2O

Molecular Weight

361.1 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C15H9Cl2F3N2O/c16-12-6-5-9(7-13(12)17)14(23)22-21-8-10-3-1-2-4-11(10)15(18,19)20/h1-8H,(H,22,23)/b21-8+

InChI Key

QEMCJTCJKKWXSS-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl)C(F)(F)F

Origin of Product

United States

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